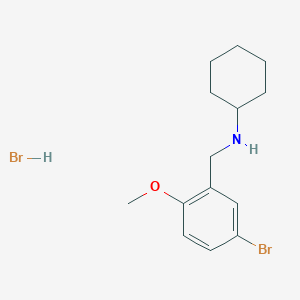

N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide

CAS No.: 1609400-26-1

Cat. No.: VC8078560

Molecular Formula: C14H21Br2NO

Molecular Weight: 379.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609400-26-1 |

|---|---|

| Molecular Formula | C14H21Br2NO |

| Molecular Weight | 379.13 |

| IUPAC Name | N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine;hydrobromide |

| Standard InChI | InChI=1S/C14H20BrNO.BrH/c1-17-14-8-7-12(15)9-11(14)10-16-13-5-3-2-4-6-13;/h7-9,13,16H,2-6,10H2,1H3;1H |

| Standard InChI Key | CFGRVGIRKTXICH-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Br)CNC2CCCCC2.Br |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)CNC2CCCCC2.Br |

Introduction

N-(5-Bromo-2-methoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with significant relevance in organic synthesis and potential applications in pharmacological research. This compound, characterized by its brominated and methoxylated benzyl group, is often investigated for its physicochemical properties and potential biological activity.

Chemical Identity

| Property | Details |

|---|---|

| IUPAC Name | N-[(5-Bromo-2-methoxyphenyl)methyl]cyclohexanamine hydrobromide |

| CAS Number | 353779-26-7 |

| Molecular Formula | CHBrNO |

| Molecular Weight | 298.22 g/mol |

| Exact Mass | 297.07300 |

| Density | 1.29 g/cm³ |

| LogP (Partition Coefficient) | 4.27 |

| Polar Surface Area (PSA) | 21.26 Ų |

This compound is categorized under amino derivatives of brominated aromatic compounds, with its molecular structure featuring a cyclohexanamine moiety attached to a methoxybenzyl group substituted with bromine.

Synthesis

The synthesis of N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide typically involves:

-

Bromination of a methoxybenzyl precursor to introduce the bromine atom at the desired position.

-

Reaction with cyclohexanamine under controlled conditions to form the final product.

-

Conversion to the hydrobromide salt for enhanced solubility or stability.

The exact synthetic route may vary depending on the desired application or purity requirements.

Safety and Handling

Although detailed safety data for this compound is unavailable, general precautions for handling brominated organic compounds apply:

-

Use in a well-ventilated area or fume hood.

-

Avoid direct contact; wear gloves and protective eyewear.

-

Store in a cool, dry place away from incompatible substances like strong oxidizers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume